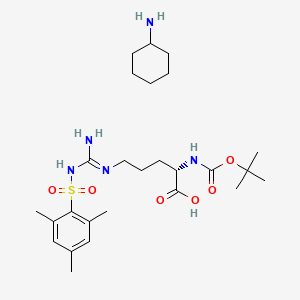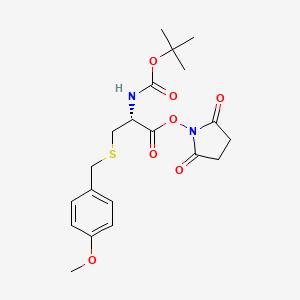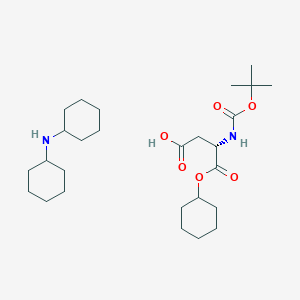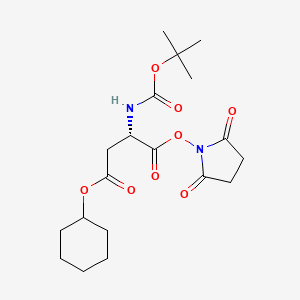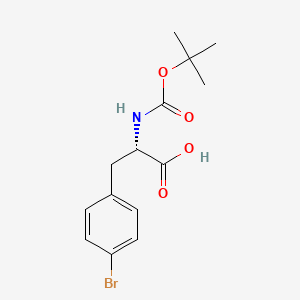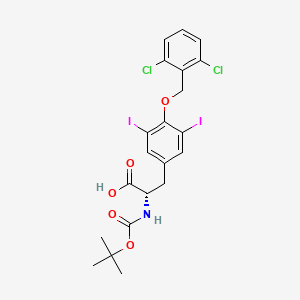
7-Deazaguanin
Übersicht
Beschreibung
7-Deazaguanine is a modified nucleobase that plays a significant role in the molecular biology of DNA and tRNA. It is a derivative of guanine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification is crucial for various biological processes, including the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions .
Wissenschaftliche Forschungsanwendungen
7-Deazaguanine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various nucleoside analogs.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of biologically active natural products.
Safety and Hazards
Wirkmechanismus
The mechanism of action of 7-deazaguanine involves its incorporation into DNA and tRNA, where it replaces guanine. This modification alters the structure and function of the nucleic acids, affecting processes such as translation and replication. The molecular targets include tRNA-guanine transglycosylase enzymes, which catalyze the exchange of guanine for 7-deazaguanine .
Similar Compounds:
Queuosine (Q): A modified nucleoside found in tRNA.
Archaeosine (G+): Another modified nucleoside found in tRNA.
Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes 7-deazaguanine a versatile compound in molecular biology .
Biochemische Analyse
Biochemical Properties
7-Deazaguanine is involved in the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . DpdA inserts 7-cyano-7-deazaguanine (preQ 0) into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC functions independently of DpdA/B in converting preQ 0-modified DNA to ADG-modified DNA .
Cellular Effects
7-Deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses . They directly modulate the adaptability of living organisms .
Molecular Mechanism
The molecular mechanism of 7-Deazaguanine involves the insertion of preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .
Metabolic Pathways
The biosynthetic pathway to the 7-deazaguanine-based tRNA modifications is elaborate, beginning with the multistep conversion of GTP to the common precursor base 7-cyano-7-deazaguanine (preQ 0) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of 7-deazaguanine involves a multistep conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0). This process is catalyzed by a series of enzymes, including FolE, QueD, QueE, and QueC . The key intermediate, preQ0, is then further modified to produce various derivatives of 7-deazaguanine.
Industrial Production Methods: Industrial production of 7-deazaguanine typically involves the fermentation of bacteria that possess the necessary biosynthetic pathways. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Deazaguanine undergoes various chemical reactions, including transglycosylation, oxidation, and reduction. The transglycosylation reaction involves the exchange of a guanine base in DNA for 7-cyano-7-deazaguanine, catalyzed by tRNA-guanine transglycosylase enzymes .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 7-deazaguanine include ATP, which is necessary for the insertion of preQ0 into DNA, and various enzymes such as DpdA, DpdB, and DpdC .
Major Products: The major products formed from these reactions include 2′-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2′-deoxy-7-amido-7-deazaguanosine (dADG) .
Eigenschaften
IUPAC Name |
2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223745 | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7355-55-7 | |
| Record name | 7-Deazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7355-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B613718.png)
